molecular formula C24H19N5O2S2 B2482054 N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886941-40-8

N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2482054
CAS No.: 886941-40-8
M. Wt: 473.57
InChI Key: GNEPTEHCYCYMKX-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H19N5O2S2 and its molecular weight is 473.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have demonstrated significant antimicrobial and antituberculosis activity. The structural analysis and biological evaluations of these derivatives show promise in treating bacterial, fungal, and tuberculosis infections (MahyavanshiJyotindra et al., 2011).

Antitumor Activity

Studies have shown that certain derivatives of this compound possess significant antitumor properties. These compounds have been compared to known anticancer drugs like doxorubicin, demonstrating their potential as effective cancer treatments (Alqasoumi et al., 2009).

Glutaminase Inhibition

Derivatives of this compound have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), an enzyme important in cancer metabolism. Some analogs have shown similar potency and improved solubility compared to existing GLS inhibitors, making them potential candidates for cancer therapy (Shukla et al., 2012).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, which include structures similar to this compound, have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, highlighting their potential in various pharmaceutical and biochemical applications (Chkirate et al., 2019).

Antiexudative Activity

Compounds structurally related to this compound have been shown to exhibit antiexudative properties. This activity is promising for the development of new drugs with minimal toxicity and enhanced effectiveness for various pathological conditions (Chalenko et al., 2019).

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S2/c30-22(25-18-10-12-20(13-11-18)31-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-32-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPTEHCYCYMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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